molecular formula C14H12O6 B14650032 5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 53725-21-6

5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B14650032
CAS No.: 53725-21-6
M. Wt: 276.24 g/mol
InChI Key: KFAOPAKOXCBWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative. The unique structural features of benzofuran and its derivatives make them a privileged structure in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves several steps, including cyclization reactions and functional group modifications. For example, a common method for synthesizing benzofuran derivatives involves the use of vanillin as a starting material, followed by cyclization using reagents like trimethylsilyl diazomethane and mercury acetate . Specific synthetic routes for 5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid would involve similar cyclization and functionalization steps.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method allows for the rapid synthesis of complex benzofuran compounds with fewer side reactions and higher purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.

Mechanism of Action

The mechanism of action of 5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and hydroxyl groups allow for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

CAS No.

53725-21-6

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

5,7-diacetyl-6-hydroxy-3-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C14H12O6/c1-5-8-4-9(6(2)15)11(17)10(7(3)16)13(8)20-12(5)14(18)19/h4,17H,1-3H3,(H,18,19)

InChI Key

KFAOPAKOXCBWFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C(=C(C=C12)C(=O)C)O)C(=O)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.